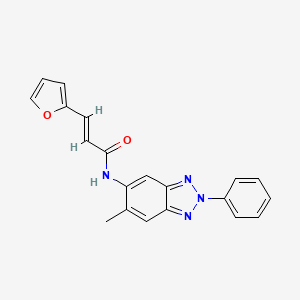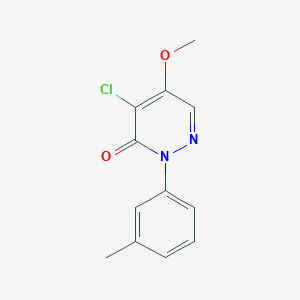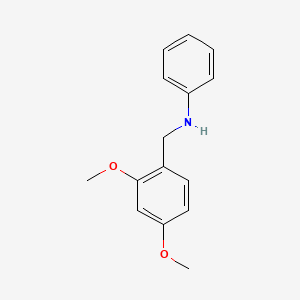![molecular formula C12H18ClNO B5863118 2-[(4-chlorobenzyl)(propyl)amino]ethanol](/img/structure/B5863118.png)
2-[(4-chlorobenzyl)(propyl)amino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-chlorobenzyl)(propyl)amino]ethanol is a chemical compound that has been studied for its potential use in scientific research. It is commonly referred to as CBPE and is a member of the family of β-adrenergic receptor antagonists. This compound has been studied for its potential use in a variety of applications, including cardiovascular research, drug discovery, and pharmacology.
Mécanisme D'action
The mechanism of action of CBPE involves its binding to β1-adrenergic receptors, which are located in the heart and blood vessels. This binding inhibits the action of the sympathetic nervous system, which is responsible for regulating heart rate and blood pressure. By inhibiting this system, CBPE can reduce heart rate and blood pressure, making it a potential treatment for hypertension and heart failure.
Biochemical and Physiological Effects
CBPE has been shown to have a number of biochemical and physiological effects. It can reduce heart rate and blood pressure, as previously mentioned, but it can also improve cardiac output and increase blood flow to the kidneys. Additionally, CBPE has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CBPE in lab experiments is its high affinity for β1-adrenergic receptors. This makes it a useful tool for studying the function of these receptors in the heart and blood vessels. However, one limitation of using CBPE is its potential to interact with other receptors and enzymes in the body, which can complicate the interpretation of experimental results.
Orientations Futures
There are a number of potential future directions for research involving CBPE. One area of interest is its potential use in the treatment of heart failure. CBPE has been shown to improve cardiac output and reduce heart rate, which may make it a useful treatment for this condition. Additionally, CBPE's anti-inflammatory properties make it a potential treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, further research is needed to fully understand the mechanism of action of CBPE and its potential interactions with other receptors and enzymes in the body.
Méthodes De Synthèse
The synthesis of 2-[(4-chlorobenzyl)(propyl)amino]ethanol involves a multi-step process that begins with the reaction of 4-chlorobenzyl chloride with propylamine. This reaction produces 4-chlorobenzylpropylamine, which is then reacted with ethylene oxide to produce the final product.
Applications De Recherche Scientifique
CBPE has been studied for its potential use in cardiovascular research, specifically in the treatment of hypertension and heart failure. It has been shown to have a strong affinity for β1-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure.
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methyl-propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO/c1-2-7-14(8-9-15)10-11-3-5-12(13)6-4-11/h3-6,15H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPJQMWKDKNRAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-methyl-2-propen-1-yl)-2-[(1-naphthyloxy)methyl]-1H-benzimidazole](/img/structure/B5863051.png)
![3-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5863052.png)
![1-[2-amino-2-(hydroxyimino)ethyl]pyridinium chloride](/img/structure/B5863059.png)



![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5863087.png)
![11H-pyrimido[5',4':5,6]pyrido[4,3-b]indol-1-amine](/img/structure/B5863093.png)


![3-(4-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-5(4H)-isoxazolone](/img/structure/B5863131.png)
![1-(2-furoyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5863144.png)
